

An In-depth Technical Guide to N-(4-Hydroxyphenyl)propanamide (Parapropamol)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(4-Hydroxyphenyl)propanamide

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Introduction

N-(4-Hydroxyphenyl)propanamide, also known by its common synonym Parapropamol, is a chemical compound closely related to the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). Structurally, it differs from paracetamol by the presence of a propanamide group instead of an acetamide group. This subtle modification can influence its physicochemical properties, metabolic fate, and biological activity. **N-(4-**

Hydroxyphenyl)propanamide is often encountered as an impurity in the synthesis of paracetamol and is also used as a reference standard in analytical chemistry.[1][2][3][4] This technical guide provides a comprehensive overview of the known synonyms, physicochemical properties, plausible synthesis and analytical methodologies, and the inferred mechanism of action of **N-(4-Hydroxyphenyl)propanamide**, primarily based on its structural similarity to paracetamol.

Nomenclature and Synonyms

A variety of synonyms and identifiers are used for **N-(4-Hydroxyphenyl)propanamide** in scientific literature and chemical databases. A structured compilation of these is provided in Table 1 for clarity and cross-referencing.

Table 1: Known Synonyms and Identifiers for N-(4-Hydroxyphenyl)propanamide



Туре	Identifier	
IUPAC Name	N-(4-hydroxyphenyl)propanamide[1]	
Common Synonyms	Parapropamol[1][5][6], para- Hydroxypropionanilide, 4-Hydroxypropionanilide	
Systematic Synonyms	N-(4-Hydroxyphenyl)propionamide, 4- Propionamidophenol[2][3], N-Propionyl-4- aminophenol[3][4]	
CAS Number	1693-37-4[3][5][6]	
Other Identifiers	Acetaminophen impurity B[1][2], Paracetamol EP Impurity B[1]	

Physicochemical Properties

The fundamental physicochemical properties of **N-(4-Hydroxyphenyl)propanamide** are summarized in Table 2.

Table 2: Physicochemical Properties of N-(4-Hydroxyphenyl)propanamide

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₂	[6][7]
Molecular Weight	165.19 g/mol	[1][6][7]
Appearance	White crystalline solid	Inferred from related compounds
Melting Point	173 °C	[2]
Boiling Point	389.9 °C	[2]
SMILES	CCC(=O)NC1=CC=C(C=C1)O	[1]
InChIKey	SSMYTAQHMUHRSK- UHFFFAOYSA-N	[1]



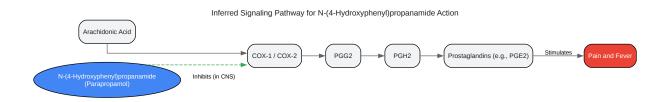
Inferred Mechanism of Action and Signaling Pathways

Specific mechanistic studies on **N-(4-Hydroxyphenyl)propanamide** are not extensively available in public literature. However, due to its close structural analogy to paracetamol, its mechanism of action is inferred to be similar. The primary analgesic and antipyretic effects of paracetamol are believed to be mediated through the central nervous system.

The proposed mechanisms include:

- Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which explains its limited anti-inflammatory effects. However, it is a more potent inhibitor of COX enzymes within the central nervous system, where the peroxide tone is lower. This central inhibition of COX activity is thought to be a primary contributor to its analgesic and antipyretic properties. It is hypothesized that N-(4-Hydroxyphenyl)propanamide also acts via this pathway.
- Modulation of the Endocannabinoid System: A metabolite of paracetamol, AM404 (N-arachidonoylphenolamine), is formed in the brain. AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and also inhibits the reuptake of the endogenous cannabinoid, anandamide. This action on the endocannabinoid system is thought to contribute to the analgesic effects of paracetamol. It is plausible that N-(4-Hydroxyphenyl)propanamide could be metabolized in a similar manner to produce an analogous bioactive metabolite.

The key signaling pathway influenced is the prostaglandin synthesis pathway, which is downstream of the COX enzymes.





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Inferred Prostaglandin Synthesis Inhibition Pathway.

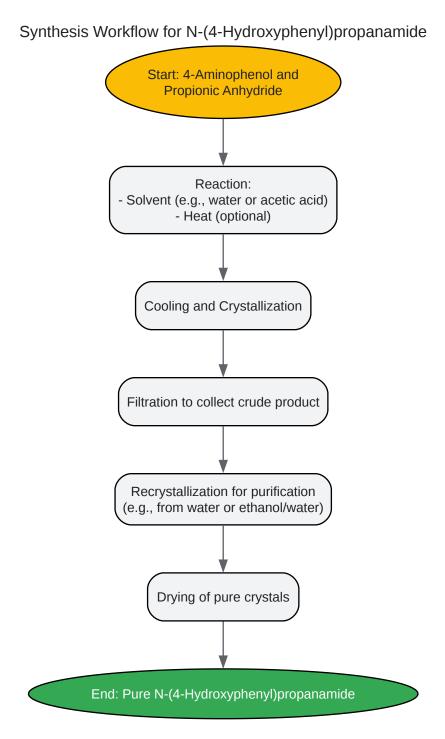
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N-(4- Hydroxyphenyl)propanamide** are not readily available. The following protocols are based on established methods for the synthesis of paracetamol and related amides, and standard analytical techniques for compounds of this class.

Synthesis of N-(4-Hydroxyphenyl)propanamide

A plausible synthetic route involves the acylation of 4-aminophenol with propionic anhydride or propanoyl chloride.





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General Synthesis Workflow.

Materials:

• 4-Aminophenol



- Propionic anhydride
- Water or Acetic Acid (as solvent)
- Activated charcoal (for decolorization, optional)
- Ethanol (for recrystallization, optional)

Procedure:

- Reaction Setup: In a round-bottom flask, suspend 4-aminophenol in water or a suitable solvent.
- Acylation: Add propionic anhydride to the suspension. The reaction can be heated gently to facilitate dissolution and reaction.
- Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the crude product.
- Isolation: Collect the crystals by vacuum filtration and wash with cold water.
- Purification: Recrystallize the crude product from hot water or an ethanol/water mixture. If the solution is colored, activated charcoal can be added to the hot solution before filtering.
- Drying: Dry the purified crystals under vacuum to obtain pure N-(4-Hydroxyphenyl)propanamide.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

- Column: A C18 reverse-phase column is typically suitable.
- Mobile Phase: A gradient or isocratic mixture of water (often with a small amount of acid like formic or acetic acid for peak shaping) and a polar organic solvent like acetonitrile or methanol.



- Detection: UV detection at a wavelength around 245 nm is appropriate due to the phenolic chromophore.
- Purpose: To determine the purity of the synthesized compound and to quantify it in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group of the propanamide moiety, and the amide and hydroxyl protons.
 The aromatic protons would likely appear as two doublets in the aromatic region. The ethyl group would show a triplet and a quartet.
- 13C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the two carbons of the ethyl group.
- Purpose: To confirm the chemical structure of the synthesized compound.

Quantitative Data

Specific quantitative data for **N-(4-Hydroxyphenyl)propanamide**, such as LD50 or IC50 values, are not widely available in the public domain. The primary available toxicological information is a GHS classification indicating that it is harmful if swallowed.[1] For comparison, the oral LD50 of paracetamol in rats is reported to be 1.944 g/kg. Due to the structural similarity, it can be anticipated that **N-(4-Hydroxyphenyl)propanamide** would exhibit a similar toxicity profile, though this would require experimental verification.

Conclusion

N-(4-Hydroxyphenyl)propanamide (Parapropamol) is a close structural analog of paracetamol. While specific research on its biological activity and mechanism of action is limited, a significant amount can be inferred from the extensive knowledge available for paracetamol. It is likely to possess analgesic and antipyretic properties, acting primarily through the central inhibition of COX enzymes and potentially through modulation of the endocannabinoid system. The synthesis and analytical methods described provide a foundation for researchers to produce and characterize this compound for further investigation. Future studies are warranted to elucidate the specific pharmacokinetic, pharmacodynamic, and



toxicological profiles of **N-(4-Hydroxyphenyl)propanamide** to fully understand its potential as a therapeutic agent or to better characterize it as a significant impurity in paracetamol manufacturing.

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